8-Benzyl-2-chloroquinoline-3-carbaldehyde
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Overview
Description
8-Benzyl-2-chloroquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a benzyl group at the 8th position, a chlorine atom at the 2nd position, and an aldehyde group at the 3rd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-2-chloroquinoline-3-carbaldehyde typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Chlorine Atom: The chlorine atom can be introduced at the 2nd position of the quinoline ring through a chlorination reaction using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Benzylation: The benzyl group can be introduced at the 8th position through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Formylation: The aldehyde group can be introduced at the 3rd position using the Vilsmeier-Haack reaction, which involves the reaction of the quinoline derivative with a Vilsmeier reagent (formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl3)).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: 8-Benzyl-2-chloroquinoline-3-carboxylic acid.
Reduction: 8-Benzyl-2-chloroquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Benzyl-2-chloroquinoline-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 8-Benzyl-2-chloroquinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Lacks the benzyl group at the 8th position.
8-Benzylquinoline-3-carbaldehyde: Lacks the chlorine atom at the 2nd position.
8-Benzyl-2-chloroquinoline: Lacks the aldehyde group at the 3rd position.
Uniqueness: 8-Benzyl-2-chloroquinoline-3-carbaldehyde is unique due to the combination of the benzyl group, chlorine atom, and aldehyde group on the quinoline ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-benzyl-2-chloroquinoline-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO/c18-17-15(11-20)10-14-8-4-7-13(16(14)19-17)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPZJNNVBWUGFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC3=CC(=C(N=C32)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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